molecular formula C16H16FN5O2S B14135336 2-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172365-33-1

2-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14135336
CAS No.: 1172365-33-1
M. Wt: 361.4 g/mol
InChI Key: WWGDLJMJFQSYRW-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorophenyl thioether, an oxadiazole ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Introduction of the pyrazole moiety: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Thioether formation: The 4-fluorophenyl thioether can be introduced through a nucleophilic substitution reaction between a 4-fluorophenyl halide and a thiol compound.

    Acetamide linkage formation: The final step involves coupling the oxadiazole-pyrazole intermediate with the 4-fluorophenyl thioether through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted phenyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings are known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-bromophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and selectivity.

Properties

CAS No.

1172365-33-1

Molecular Formula

C16H16FN5O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C16H16FN5O2S/c1-10(2)22-13(7-8-18-22)15-20-21-16(24-15)19-14(23)9-25-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,19,21,23)

InChI Key

WWGDLJMJFQSYRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F

Origin of Product

United States

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